molecular formula C11H11NO6 B11998966 2-(Isopropoxycarbonyl)-5-nitrobenzoic acid

2-(Isopropoxycarbonyl)-5-nitrobenzoic acid

Cat. No.: B11998966
M. Wt: 253.21 g/mol
InChI Key: MMZPADNGCUNTPT-UHFFFAOYSA-N
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Description

2-(Isopropoxycarbonyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of carboxylic acids It features a nitro group and an isopropoxycarbonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropoxycarbonyl)-5-nitrobenzoic acid typically involves the nitration of isopropoxycarbonylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropoxycarbonyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Esterification: Sulfuric acid as a catalyst with alcohols.

Major Products Formed

    Reduction: 2-(Isopropoxycarbonyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Isopropyl 2-(isopropoxycarbonyl)-5-nitrobenzoate.

Scientific Research Applications

2-(Isopropoxycarbonyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its functional groups that can be modified for biological activity.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropoxycarbonyl)-5-nitrobenzoic acid depends on its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxycarbonyl)-5-nitrobenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-(Ethoxycarbonyl)-5-nitrobenzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-(Isopropoxycarbonyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

5-nitro-2-propan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C11H11NO6/c1-6(2)18-11(15)8-4-3-7(12(16)17)5-9(8)10(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

MMZPADNGCUNTPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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